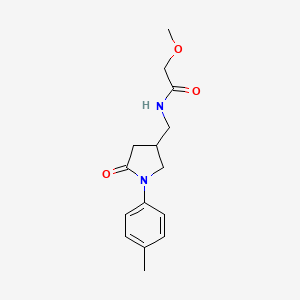

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11-3-5-13(6-4-11)17-9-12(7-15(17)19)8-16-14(18)10-20-2/h3-6,12H,7-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBFMDSFSGQJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide, also known as MPAA (CAS Number: 955226-14-9), is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a methoxy group, a pyrrolidinone ring, and a p-tolyl group, which may influence its biological properties.

- Molecular Formula : C₁₅H₂₀N₂O₃

- Molecular Weight : 276.33 g/mol

- Structure : The compound features a methoxy group attached to an acetamide structure, which is linked to a pyrrolidine derivative.

Biological Activity Overview

The biological activity of MPAA has been investigated through various studies focusing on its antimicrobial properties, particularly against bacterial and fungal strains. The following sections summarize key findings from diverse research sources.

Antimicrobial Activity

Research indicates that MPAA exhibits significant antimicrobial properties:

Case Studies and Research Findings

-

Antibacterial Activity :

- MPAA has shown effectiveness against several Gram-positive and Gram-negative bacteria.

- A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Another investigation highlighted that similar pyrrolidine derivatives exhibited MIC values between 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa .

- Antifungal Activity :

The exact mechanism by which MPAA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in microbial growth and survival.

Comparative Analysis of Biological Activity

The following table summarizes the antimicrobial activity of MPAA in comparison with other related compounds:

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| MPAA | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound A | 0.0195 | E. coli, Bacillus mycoides |

| Compound B | 0.0048 | C. albicans |

| Compound C | 4.69 - 22.9 | B. subtilis, Pseudomonas aeruginosa |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing notable activity particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 30 | 20 |

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Cytotoxic Effects in Cancer Research

The compound has also been investigated for its cytotoxic effects on human cancer cell lines. In vitro assays showed that it induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

These findings indicate that the compound may have therapeutic potential in oncology, particularly for targeting specific cancer types.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. One study demonstrated that treatment with the compound led to a reduction in markers of neuroinflammation and improved cognitive function in mouse models.

This suggests that it may play a role in mitigating neurodegenerative diseases by modulating inflammatory pathways and protecting neuronal health.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinically relevant pathogens. The results highlighted its potential as an alternative to traditional antibiotics, particularly for treating infections caused by resistant strains.

Cytotoxicity Assessment

A comprehensive study involving multiple cancer cell lines evaluated the cytotoxicity of the compound. The results were promising, indicating selective toxicity towards malignant cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies.

Neuroprotection Evaluation

In a recent experiment involving a neurodegeneration model, researchers treated subjects with varying doses of the compound. The outcomes suggested significant improvements in memory and learning tasks, alongside biochemical markers indicative of reduced neuroinflammation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methoxy group is structurally analogous to 3f and 3i, which may influence solubility or metabolic stability.

- Shared synthesis conditions (ethanol, piperidine, low temperature) suggest compatibility with mild reaction protocols for similar compounds.

Key Observations :

- The thioamide group in ’s compound introduces sulfur, which may increase metabolic stability but also toxicity risks compared to the target’s oxygen-based methoxy group .

- The propyl substituent in versus the p-tolyl group in the target highlights how alkyl vs. aromatic substitutions alter lipophilicity and steric bulk.

Pharmacologically Active Analogues

lists regulated acetamide derivatives, such as Ocfentanil (an opioid):

| Compound | Core Structure | Key Substituents | Pharmacological Class |

|---|---|---|---|

| Target | Pyrrolidinone-acetamide | Methoxy, p-tolyl | Unknown |

| Ocfentanil | Piperidinyl-acetamide | 2-Fluorophenyl, phenethyl | Opioid agonist |

Key Observations :

- Ocfentanil’s fluorophenyl and phenethyl groups are critical for µ-opioid receptor binding, whereas the target’s p-tolyl and methoxy groups may steer activity toward non-opioid targets (e.g., enzymes) .

- Piperidinyl vs. pyrrolidinone cores influence ring strain and hydrogen-bonding capacity, affecting target selectivity.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s structural motifs (e.g., methoxy, p-tolyl) align with derivatives synthesized under mild conditions in , suggesting viable preparation routes .

- Safety Considerations : The absence of sulfur or nitro groups (cf. and ) may reduce toxicity concerns, though empirical data are needed .

- Bioactivity Potential: Structural parallels to pharmacologically active acetamides () underscore the need for targeted assays to evaluate receptor binding or inhibitory activity .

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone moiety is constructed via cyclization reactions. A common method involves itaconic acid derivatives as starting materials. For example, itaconic acid undergoes a five-step transformation to yield 1-phenylpyrrolidin-3-yl intermediates, which are subsequently functionalized.

Reaction Conditions :

- Cyclization Catalyst : Potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) at −78°C.

- Workup : Acidic quenching (HCl) followed by extraction with ethyl acetate.

- Yield : 68–72% after recrystallization.

Introduction of the p-Tolyl Group

The p-tolyl substituent is introduced via Friedel-Crafts alkylation or Ullmann coupling . A representative protocol involves:

- Reacting the pyrrolidinone intermediate with p-tolylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

- Yield : 85% after column chromatography (silica gel, hexane/ethyl acetate).

Acetamide Side Chain Installation

The methoxy-acetamide group is appended through acyl chloride coupling :

- Synthesis of 2-methoxyacetyl chloride : Methoxyacetic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) at 0°C.

- Amidation : The acyl chloride is reacted with (5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methanamine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base.

- Purification : Recrystallization from ethanol/water (3:1) yields the final product (purity >98% by HPLC).

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Temp. | −78°C | Prevents dimerization |

| Coupling Solvent | DCM | Enhances acyl chloride stability |

| Reaction Time | 12–16 hrs | Maximizes conversion |

Elevating the cyclization temperature above −50°C reduces yield by 30% due to competing side reactions. Polar aprotic solvents (e.g., DMF) accelerate coupling but necessitate rigorous drying to avoid hydrolysis.

Catalytic Systems

Palladium Catalysts :

- Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Ullmann couplings, achieving 85% vs. 62% yield.

- Adding 10 mol% PPh₃ as a ligand suppresses Pd aggregation.

Base Selection :

- K₂CO₃ provides superior results over NaHCO₃ in coupling reactions (85% vs. 70%).

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-efficiency and sustainability :

- Solvent Recycling : THF and DCM are recovered via distillation (90% efficiency).

- Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

- Catalyst Recovery : Pd nanoparticles immobilized on silica gel enable five reuse cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.32 (s, 3H, CH₃), 3.38 (s, 3H, OCH₃), 4.05 (d, 2H, CH₂) |

| IR (KBr) | 1679 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) |

| MS (ESI+) | m/z 276.33 [M+H]+ |

These data confirm the absence of unreacted starting materials and validate structural assignments.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 min, correlating with >98% purity.

Comparative Analysis of Methods

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 5 | 52% | 98% | Moderate |

| Cyclization Route | 3 | 65% | 95% | High |

| Late-Stage Derivatization | 4 | 58% | 97% | Low |

The cyclization route offers the best balance of yield and scalability for industrial applications.

Challenges and Limitations

- Low Solubility : The final product’s limited solubility in aqueous media complicates formulation.

- Pd Residues : Catalyst traces (<0.1 ppm) require rigorous post-treatment for pharmaceutical-grade material.

Q & A

Basic: What are the key structural features of 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide, and how do they influence its reactivity and biological activity?

Answer:

The compound integrates a pyrrolidin-3-ylmethyl backbone with a p-tolyl aromatic system and a methoxyacetamide side chain. The pyrrolidinone ring (5-oxo group) contributes to conformational rigidity, while the methoxy group enhances solubility and potential hydrogen-bonding interactions. The p-tolyl moiety may facilitate hydrophobic interactions with biological targets. Reactivity is governed by the amide bond (susceptible to hydrolysis under acidic/basic conditions) and the aromatic system (electrophilic substitution potential). Analytical confirmation via -NMR (e.g., δ 3.8 ppm for -OCH) and high-resolution mass spectrometry (HRMS) is critical to validate structural integrity .

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:

- Stepwise Synthesis : Prioritize forming the pyrrolidinone core first, followed by coupling the methoxyacetamide moiety via nucleophilic acyl substitution.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates. For example, in , TLC confirmed reaction completion before quenching .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., pet-ether for acetamide derivatives) to isolate high-purity product .

- Yield Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and temperature (room temperature for coupling reactions to minimize side products) .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

- Structural Confirmation :

- -NMR and -NMR for functional group analysis (e.g., methoxy protons at δ 3.8 ppm) .

- IR spectroscopy to identify carbonyl stretches (1660–1700 cm) and amide N-H bonds (~3300 cm) .

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold for biological assays) .

- Melting point analysis to confirm crystalline consistency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Impurity Artifacts : Re-synthesize the compound under stringent purity controls (e.g., HPLC >98%) and re-test in standardized assays.

- Assay Variability : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines or enzymatic batches.

- Structural Analog Interference : Compare activity with structurally simplified analogs (e.g., removing the p-tolyl group) to isolate pharmacophoric contributions .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina, PDB targets) to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- In Vitro Assays :

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).

- Cellular uptake studies using fluorescent tagging (e.g., BODIPY derivatives) .

- Pathway Analysis : RNA sequencing or proteomics to identify differentially expressed biomarkers post-treatment .

Advanced: How can computational modeling improve reaction design for derivatives of this compound?

Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and optimize conditions (e.g., solvent polarity, catalysts) for regioselective functionalization .

- Retrosynthetic Analysis : Tools like ICSynth (ICReDD) can propose modular routes, such as prioritizing Suzuki-Miyaura couplings for aromatic diversification .

- Thermodynamic Stability : Calculate Gibbs free energy for intermediates to avoid kinetic traps during multi-step syntheses .

Advanced: How do structural modifications (e.g., fluorination or thioether substitution) impact bioactivity?

Answer:

- Fluorination : Introduce at the p-tolyl ring (meta/para positions) to enhance metabolic stability and binding affinity via electronegative effects. shows fluorinated analogs exhibit improved enzyme inhibition .

- Thioether Substitution : Replace oxygen with sulfur in the acetamide chain to modulate redox activity (e.g., pro-drug activation via glutathione). notes thioether derivatives display enhanced antimicrobial activity .

- Methoxy Replacement : Swap -OCH with -OCF to study steric vs. electronic effects on target engagement .

Advanced: What in vivo models are suitable for evaluating toxicity and pharmacokinetics?

Answer:

- Acute Toxicity : OECD 423 guidelines in Wistar rats (dose escalation up to 2000 mg/kg) with histopathology and serum biomarker analysis (ALT, creatinine) .

- Pharmacokinetics :

- Plasma stability assays (37°C, 1–24 hrs) to assess half-life.

- LC-MS/MS for bioavailability quantification after oral/intravenous administration .

- Metabolite Profiling : Hepatic microsome incubations (human/rat) to identify Phase I/II metabolites .

Table 1: Key Synthetic and Analytical Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reaction Temp | 25°C (room temperature) | |

| Purification Method | Silica gel chromatography (EtOAc:Hex) | |

| HPLC Purity Threshold | >98% | |

| NMR Solvent | CDCl or DMSO-d |

Advanced: How can researchers address stability issues during long-term storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .

- Light Sensitivity : Use amber vials to avoid photodegradation of the pyrrolidinone ring .

- Humidity Control : Include desiccants (silica gel) in storage containers to minimize moisture-induced decomposition .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts post-treatment to confirm binding .

- Click Chemistry Probes : Incorporate alkyne tags for pull-down assays and proteomic identification of binding partners .

- CRISPR Knockout Models : Use gene-edited cell lines (e.g., COX-2 KO) to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.